molecular formula C13H14BrN5 B6624645 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine

3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine

Cat. No. B6624645
M. Wt: 320.19 g/mol
InChI Key: XBVLIASEBCPHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a valuable tool for investigating a range of biological processes.

Mechanism of Action

The precise mechanism of action of 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine is not fully understood. However, it is thought to work by binding to specific targets in the body, thereby modulating their activity. This can lead to a range of biochemical and physiological effects, which can be useful for investigating a range of biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine are diverse and can vary depending on the target being modulated. Some of the effects that have been observed include changes in ion channel activity, alterations in enzyme activity, and changes in receptor function. These effects can be useful for investigating a range of biological processes, including signal transduction, cell signaling, and gene expression.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine in lab experiments is its ability to modulate a range of targets. This makes it a versatile tool for investigating a range of biological processes. However, there are also some limitations to its use. For example, the compound can be difficult to synthesize, and its effects can be difficult to interpret in some cases.

Future Directions

There are many potential future directions for research involving 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine. Some possible areas of investigation include its use in drug discovery, its potential as a therapeutic agent, and its role in various biological processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine involves a multi-step process, which typically begins with the reaction of 3-bromopyridine-2-carboxylic acid with piperazine. This intermediate is then reacted with pyridazine to yield the final product. The process is typically carried out using standard laboratory techniques and equipment.

Scientific Research Applications

3-[4-(3-Bromopyridin-2-yl)piperazin-1-yl]pyridazine has been widely used in scientific research due to its ability to modulate a range of biological processes. This compound has been shown to have activity against a range of targets, including receptors, enzymes, and ion channels. As a result, it has been used in a range of studies investigating the mechanisms of action of various biological processes.

properties

IUPAC Name

3-[4-(3-bromopyridin-2-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5/c14-11-3-1-5-15-13(11)19-9-7-18(8-10-19)12-4-2-6-16-17-12/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVLIASEBCPHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC=C2)C3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.